N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
Description
N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a structurally complex molecule featuring:
- A 1,2,4-triazole core, a heterocyclic ring known for its stability and hydrogen-bonding capacity in medicinal chemistry.
- 2,5-dimethoxyphenyl substituents, which contribute electron-donating effects and modulate lipophilicity.
- A carbamoylmethyl sulfanyl group linked to a 3-methylphenyl moiety, enabling hydrogen bonding and hydrophobic interactions.
This compound’s synthesis likely involves S-alkylation of a triazole-thione precursor with a halogenated benzamide derivative, analogous to methods described for related triazoles .
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O6S2/c1-19-7-6-8-21(15-19)31-27(36)18-42-29-33-32-26(35(29)24-16-22(40-4)11-14-25(24)41-5)17-30-28(37)20-9-12-23(13-10-20)43(38,39)34(2)3/h6-16H,17-18H2,1-5H3,(H,30,37)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSENSTZCXQBCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the dimethoxyphenyl and carbamoyl groups. The sulfanyl group is then added, and the final step involves the attachment of the dimethylsulfamoylbenzamide moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to isolate the final product. Quality control measures are also essential to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbamoyl group may produce primary or secondary amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a triazole ring, which is known for its biological activity. The synthesis typically involves multi-step reactions using various organic precursors. The triazole moiety contributes to the compound's potential antifungal and antibacterial properties, making it a candidate for drug development.
Synthesis Overview
The synthesis involves the following steps:
- Formation of the Triazole Ring : The initial step involves creating the triazole structure through cyclization reactions.
- Substitution Reactions : Subsequent steps involve introducing the dimethoxyphenyl and carbamoyl groups.
- Final Modifications : The final stages include functional group modifications to enhance solubility and bioactivity.
Antifungal and Antibacterial Properties
Research indicates that compounds containing triazole rings exhibit significant antifungal and antibacterial activities. The specific compound has shown promise in inhibiting various strains of fungi and bacteria due to its ability to interfere with their metabolic processes.
Cancer Research
Preliminary studies suggest that this compound may have anticancer properties. Triazoles have been linked to the inhibition of tumor growth by inducing apoptosis in cancer cells. Further research is needed to explore its efficacy against specific cancer types.
Drug Development
The unique structure of N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide positions it as a potential lead compound in drug discovery programs targeting infectious diseases and cancer.
Case Studies and Research Findings
Several studies have documented the applications of similar triazole compounds:
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated antifungal activity against Candida species | Antifungal drug development |
| Study B | Showed inhibition of cell proliferation in breast cancer cells | Oncology research |
| Study C | Investigated synergistic effects with existing antibiotics | Combination therapy |
Mechanism of Action
The mechanism of action of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- The target’s benzamide carbonyl (C=O) would exhibit a strong absorption near 1660–1680 cm⁻¹, absent in ’s triazole-thiones [7–9] due to tautomerization .
- The dimethylsulfamoyl group (S=O) would show peaks at ~1150–1300 cm⁻¹, similar to sulfonyl groups in ’s compounds.
Nuclear Magnetic Resonance (NMR):
- The 2,5-dimethoxyphenyl protons would resonate as distinct singlets (δ 3.7–3.9 ppm for OCH₃), contrasting with ’s 2,4-difluorophenyl multiplets (δ 6.8–7.2 ppm).
Research Findings and Data Tables
Table 1: Structural Comparison of Triazole Derivatives
Biological Activity
N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the various functional groups. The triazole structure is particularly notable for its broad applications in pharmaceuticals due to its antifungal and antibacterial properties. The synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions to create the triazole framework.
- Introduction of Sulfhydryl Group : Adding a sulfhydryl moiety to enhance biological activity.
- Functionalization : Incorporating dimethylsulfamoyl and carbamoyl groups to increase solubility and bioavailability.
Antimicrobial Properties
The triazole moiety is well-known for its antifungal and antibacterial activities. Research indicates that compounds containing triazole rings exhibit potent activity against various pathogens:
- Antifungal Activity : Compounds similar to this compound have demonstrated effectiveness against Candida species and Aspergillus species with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antibacterial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it possesses an IC50 value lower than that of standard antibiotics, suggesting a promising therapeutic potential .
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar triazole derivatives. The findings suggest that:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific proteins involved in cell survival pathways (e.g., Bcl-2 family proteins) and by disrupting cellular signaling pathways associated with proliferation .
- Case Studies : In a study involving various cancer cell lines (e.g., A431 and Jurkat cells), derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin, indicating enhanced cytotoxicity against these cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for antifungal and antibacterial activity |
| Dimethoxy Substituent | Enhances lipophilicity and bioavailability |
| Sulfhydryl Group | Increases interaction with biological targets |
| Carbamoyl Group | Contributes to cytotoxicity in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
